2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2-(2-cyclohexyloxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h10H,1-9H2 |
InChI Key |
ORQVRKXHBCXGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(cyclohexyloxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .
Chemical Reactions Analysis
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Scientific Research Applications
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules by forming sulfonate esters or sulfonamides .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A sulfonyl chloride group (–SO₂Cl) at the terminal ethane position.
- A cyclohexyl ether moiety linked via two ethoxy (–OCH₂CH₂O–) groups.
- The cyclohexyl group confers lipophilicity, while the ethoxy chains enhance solubility in polar aprotic solvents .
Comparison with Structural Analogs
The compound is compared with six structurally related sulfonyl chlorides, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Variations and Molecular Properties
Physicochemical and Reactivity Trends
Lipophilicity :
- The cyclohexyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.2) or fluorinated analogs (logP ~1.8–2.2) .
- Cyclopentylmethoxy (logP ~2.0) and isopentyloxy (logP ~2.3) derivatives exhibit intermediate lipophilicity .
Reactivity :
- Sulfonyl Chloride Group : All compounds share high reactivity toward nucleophiles (e.g., amines, alcohols).
- Steric Effects : The 2-methylcyclohexyl analog (CAS 1343141-52-5) shows slower reaction kinetics due to steric hindrance .
- Electronic Effects : Fluorinated derivatives (e.g., CID 105506679) exhibit enhanced electrophilicity due to electron-withdrawing fluorine atoms .
Thermal Stability :
Commercial Availability and Pricing
Biological Activity
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonyl chloride functional group that can interact with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The mechanism of action for sulfonyl chlorides typically involves the formation of sulfonamide derivatives upon reaction with amines or alcohols. These derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The electrophilic nature of the sulfonyl chloride allows it to form covalent bonds with nucleophiles in biological systems, potentially altering enzyme activity or cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can selectively inhibit cancer cell proliferation in various cancer types, including non-small cell lung cancer and central nervous system tumors .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride | Non-small cell lung cancer | TBD | TBD |
| N-cycloalkyl compounds | CNS Cancer | 0.01 |
Antibacterial and Antifungal Activity
Sulfonyl chlorides have been reported to possess antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes in bacterial and fungal metabolism. For example, compounds derived from sulfonyl chlorides have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
Table 2: Summary of Antibacterial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride | Staphylococcus aureus | TBD | TBD |
| Sulfonamide derivatives | Escherichia coli | TBD |
Case Study 1: Anticancer Efficacy
In a study focusing on novel N-cycloalkyl compounds, a derivative similar to 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, indicating potent anticancer activity .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial efficacy of sulfonamide derivatives against common pathogens. The findings revealed that these compounds effectively inhibited the growth of both bacteria and fungi, suggesting their potential as therapeutic agents in infectious diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclohexanol derivatives. A common approach includes reacting 2-cyclohexyloxyethanol with chlorosulfonic acid or thionyl chloride under inert atmospheres (e.g., nitrogen) at controlled temperatures (0–5°C). Solvents like dichloromethane or tetrahydrofuran are used to stabilize intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity. Critical parameters include stoichiometric excess of sulfonating agents (1.2–1.5 equiv) and reaction times of 4–6 hours .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the cyclohexyl, ethoxy, and sulfonyl chloride moieties. Key signals: δ 3.5–3.7 ppm (ethoxy protons), δ 1.0–1.8 ppm (cyclohexyl protons) .
- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride group .
- Mass Spectrometry (HR-MS) : Exact mass matching (e.g., [M+H]+ at m/z 295.08) confirms molecular formula .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat, goggles) to avoid inhalation or skin contact.
- Store at 4°C in airtight, amber glass bottles to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate, followed by ethanol rinsing. Safety data from analogs (e.g., 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride) indicate acute toxicity (LD50: 250 mg/kg in rats), requiring strict exposure controls .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the cyclohexyl or ethoxy groups) influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Substituent effects are quantified via Hammett plots or computational studies (DFT). For example:
- Electron-withdrawing groups (e.g., -Cl at ortho position) increase electrophilicity of the sulfonyl chloride, accelerating reactions with amines (k = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for para-Cl) .
- Steric hindrance from bulky cyclohexyl groups reduces reactivity in SN2 reactions (yield drops from 85% to 62% with tert-pentyl substitution) .
- Comparative tables (e.g., substituent position vs. reaction rate) guide rational design .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of sulfonyl chloride derivatives?
- Methodological Answer :
- Dose-response studies : Establish IC50/EC50 curves to differentiate therapeutic vs. toxic thresholds (e.g., MIC = 8 µg/mL for E. coli vs. cytotoxicity at 50 µg/mL) .
- Structure-activity relationship (SAR) : Use analogs (e.g., 2-(3-Methylphenyl)ethene-1-sulfonyl chloride) to isolate bioactive moieties. Methyl groups at meta positions enhance antimicrobial activity by 30% compared to para .
- Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. How does the sulfonyl chloride group interact with biological targets, and what computational models predict these interactions?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2). Docking scores (ΔG = -9.2 kcal/mol) suggest strong affinity due to hydrogen bonding with Arg120 and hydrophobic interactions with Phe41 .
- Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of protein-ligand complexes over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
- QSAR models : Predict bioactivity using descriptors like logP (2.8) and polar surface area (85 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
